molecular formula C27H24ClNO4 B14974688 N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide

N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide

Cat. No.: B14974688
M. Wt: 461.9 g/mol
InChI Key: SETWDCJQBUJRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Substitution Reactions: Introduction of the 3-chloro-4-methylphenyl and 4-methoxyphenyl groups can be achieved through electrophilic aromatic substitution reactions.

    Carboxamide Formation: The carboxamide group can be introduced via amide coupling reactions using appropriate carboxylic acid derivatives and amines.

    Ether Formation: The 2-methylprop-2-en-1-yl group can be attached through etherification reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

    Hydrolysis: Acidic or basic conditions (HCl, NaOH) are typically used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide: Lacks the 2-methylprop-2-en-1-yl group.

    N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxamide: Contains a hydroxyl group instead of the 2-methylprop-2-en-1-yl group.

Uniqueness

The presence of the 2-methylprop-2-en-1-yl group in N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide might confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.

Properties

Molecular Formula

C27H24ClNO4

Molecular Weight

461.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxamide

InChI

InChI=1S/C27H24ClNO4/c1-16(2)15-32-21-11-12-24-22(14-21)25(26(33-24)18-6-9-20(31-4)10-7-18)27(30)29-19-8-5-17(3)23(28)13-19/h5-14H,1,15H2,2-4H3,(H,29,30)

InChI Key

SETWDCJQBUJRNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC(=C)C)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.